molecular formula C7H3F3N2O2 B7963632 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol

3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol

Cat. No.: B7963632
M. Wt: 204.11 g/mol
InChI Key: GAGUEIOXDHKDHK-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol is a chemical compound with the molecular formula C7H3F3N2O2 and a molecular weight of 204.11 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol typically involves the reaction of appropriate pyridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the cyclization of pyridine derivatives with trifluoromethylated precursors in the presence of a base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dimethyl sulfoxide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

3-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(trifluoromethyl)-7H-[1,2]oxazolo[5,4-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O2/c8-7(9,10)5-4-3(13)1-2-11-6(4)14-12-5/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUEIOXDHKDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=NO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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